1-Chloro-1-fluoroethylene

説明

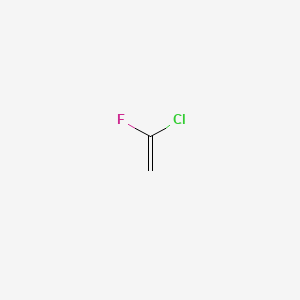

It is characterized by its chlorine and fluorine functional groups, with the chemical formula C₂H₂ClF and a molecular weight of 80.49 g/mol . This compound is known for its applications in various chemical processes and is commonly used as a monomer in the production of polymers such as polyvinylidene fluoride and polyvinyl chloride .

準備方法

1-Chloro-1-fluoroethylene is typically synthesized through the reaction of chloroethylene (C₂H₃Cl) and hydrogen fluoride (HF). This reaction requires high temperature and high pressure conditions and is facilitated by the use of a catalyst . The industrial production of this compound involves similar conditions, ensuring the efficient conversion of reactants to the desired product.

化学反応の分析

Polymerization Reactions

1-Chloro-1-fluoroethylene can undergo polymerization to form a homopolymer . This process typically requires high pressure and the presence of a free radical promoting catalyst .

Dehalogenation Reactions

Dehalogenation of haloalkanes, including derivatives of This compound, can occur over metal oxide catalysts . For example, the reaction of CFCl2CH2Cl over Cr2O3 yields CFCl=CH2, along with other products like acetylene .

Reaction Conditions and Products

| Reactant | Catalyst | Products |

|---|---|---|

| CFCl2CH2Cl | Cr2O3 | CFCl=CH2, HC≡CH, Surface Halogen |

The dehalogenation mechanism involves C-Cl bond cleavage, forming a haloalkyl surface intermediate. Further elimination of chlorine leads to the formation of the haloalkene .

Reductive Dechlorination

This compound can undergo anaerobic reductive dechlorination, a process relevant in environmental remediation . This reaction is analogous to the dechlorination of vinyl chloride (VC), where the chlorine atom is replaced by a hydrogen atom, leading to the formation of fluoroethene (FE) .

Kinetic Parameters for Reductive Dechlorination

| Parameter | This compound | Vinyl Chloride |

|---|---|---|

| Half-Saturation Constant (Ks) | 87 μM | 63 μM |

| Maximum Utilization Rate (kmaxX) | 350 μM/d | 334 μM/d |

This reaction is inhibited by acetylene and is associated with the transformation of VC to ethene . The comparable rates of transformation suggest that This compound can serve as a reactive tracer for evaluating VC transformation rates in anaerobic environments .

Other Reactions

-

Fluorination : This compound can be formed during the fluorination of chlorocarbons and chlorohydrocarbons .

-

Equilibrium Geometry and Vibrational Spectra : Spectroscopic studies have been conducted to determine the equilibrium structure and vibrational frequencies of This compound using computational methods .

-

Reaction with Hydrogen Fluoride : Vinyl chloride reacts with hydrogen fluoride to produce 1-chloro-1-fluoroethane and 1,1-difluoroethane .

-

Dehydrohalogenation : Haloalkanes can undergo dehydrohalogenation reactions on γ-alumina catalysts, leading to the formation of halo-olefins and hydrogen halides .

These reactions highlight the versatility of This compound in various chemical processes, from polymer synthesis to environmental applications.

科学的研究の応用

Polymerization Processes

One of the primary applications of 1-chloro-1-fluoroethylene is in the polymerization process to create polymers with enhanced physical properties. The compound can undergo homopolymerization and copolymerization, leading to materials with superior toughness, molecular weight, and thermal stability.

A notable study demonstrated that polymerizing this compound under high pressure (up to 35,000 pounds per square inch) significantly improves the polymer's toughness and processability compared to those produced at lower pressures . This process allows for a reduction in catalyst usage while achieving a high conversion rate and enhanced material properties.

Material Science Applications

The polymers derived from this compound are utilized in various industrial applications due to their chemical resistance and thermal stability. These materials are particularly valuable in the following areas:

- Coatings and Adhesives : The polymers exhibit excellent adhesion properties and are used in coatings that require durability and resistance to harsh chemicals.

- Electrical Insulation : Due to their dielectric properties, these polymers serve as insulating materials in electrical applications.

- Automotive Components : The high-performance characteristics make them suitable for use in automotive parts that require resistance to heat and chemicals.

Environmental Monitoring

Given its toxicity, there is a growing need for effective monitoring of this compound in the environment. Advanced spectroscopic techniques have been developed to detect this compound in atmospheric samples. Recent studies have focused on improving detection methods using vibrational spectroscopy, which provides accurate data on its concentration levels .

Table 2: Detection Methods for this compound

| Method | Sensitivity | Application Area |

|---|---|---|

| Fourier Transform Infrared | High | Atmospheric Monitoring |

| Gas Chromatography-Mass Spectrometry | Very High | Environmental Analysis |

| Photoacoustic Spectroscopy | Moderate | Laboratory Research |

Safety Considerations

While exploring the applications of this compound, it is crucial to address safety concerns. The compound is highly flammable and can irritate the eyes and respiratory tract. Proper handling procedures must be established to mitigate risks associated with its use .

作用機序

The mechanism of action of 1-chloro-1-fluoroethylene primarily involves its ability to undergo polymerization and substitution reactions. The molecular targets and pathways involved include the interaction of its double bond with various reagents, leading to the formation of new chemical bonds and products.

類似化合物との比較

1-Chloro-1-fluoroethylene is unique due to its specific combination of chlorine and fluorine functional groups. Similar compounds include:

1,1-Difluoroethylene: Contains two fluorine atoms instead of one chlorine and one fluorine.

1-Chloro-2-fluoroethylene: Has a different arrangement of chlorine and fluorine atoms.

Chlorotrifluoroethylene: Contains three fluorine atoms and one chlorine atom.

These compounds differ in their chemical properties and reactivity, making this compound distinct in its applications and behavior .

生物活性

1-Chloro-1-fluoroethylene (C2H2ClF), also known by its chemical structure CH2=CFCl, is a colorless gas utilized primarily as a monomer in the production of fluoropolymers. Its unique properties, including chemical resistance and thermal stability, make it valuable in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact.

This compound is classified under the category of haloalkenes. Its physical properties include:

- Molecular Weight: 84.49 g/mol

- Boiling Point: Approximately 10 °C

- Density: 1.25 g/L at 25 °C

- Flash Point: -20 °C

Toxicological Profile

The toxicological data for this compound reveals several important aspects regarding its biological activity:

Acute Toxicity

- Inhalation Exposure: The main route of exposure is through inhalation, leading to potential respiratory irritation. Long-term exposure may not produce chronic health effects as per animal model studies .

- Skin and Eye Irritation: It is classified as a skin irritant (H315) and causes serious eye irritation (H319) upon contact .

Endocrine Disruption

Current literature indicates no evidence supporting endocrine-disrupting properties for this compound . This is significant for evaluating its safety in industrial applications.

Study on Respiratory Effects

A study conducted on workers exposed to various fluorinated compounds, including this compound, reported symptoms such as respiratory irritation and headaches. The findings suggested that while acute exposure could lead to immediate symptoms, chronic effects were not well-documented .

Environmental Impact Assessment

Research assessing the environmental impact of fluorinated compounds highlighted that this compound contributes to atmospheric fluoride levels. In agricultural settings, exposure to fluoride from emissions was linked to plant stress and leaf necrosis, indicating potential indirect effects on ecosystems .

Comparative Biological Activity Table

特性

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 1-chloro-1-fluoroethylene?

A1: The molecular formula of this compound is C2H2ClF, and its molecular weight is 80.49 g/mol.

Q2: What spectroscopic techniques have been employed to characterize this compound?

A2: Researchers have utilized various spectroscopic methods to study this compound, including:

- Fourier transform microwave spectroscopy (FTMW): This technique has been crucial in determining the rotational constants, chlorine nuclear quadrupole coupling constants, and structural parameters of this compound. [, , , , ]

- High-resolution Fourier transform infrared spectroscopy (FTIR): This technique provided detailed information about the vibrational modes of the molecule, particularly in the 930-1050 cm-1 region. []

- Nuclear Magnetic Resonance (NMR): Various NMR techniques, including 1H, 13C, and 19F NMR, have been employed to analyze the tacticity and microstructure of poly(this compound). [, , , ]

Q3: What is the significance of the chlorine nuclear quadrupole coupling constants obtained from the microwave spectra?

A3: These constants provide insights into the electron distribution around the chlorine atom and, consequently, offer valuable information about the electronic environment and bonding within the molecule. [, , ]

Q4: How does this compound interact with acetylene?

A4: this compound forms a planar complex with acetylene through two key interactions: [, ]

Q5: How does the complexation of this compound with acetylene compare to that with 1,1-difluoroethylene?

A5: Studies indicate that the intermolecular interactions in the this compound-acetylene complex are remarkably similar to those in the 1,1-difluoroethylene-acetylene complex. This similarity is observed despite theoretical calculations suggesting stronger binding in the former. []

Q6: What is the reaction mechanism for the nucleophilic substitution of chlorine in this compound?

A6: Computational studies suggest that in the gas phase: []* Unactivated vinyl chloride: Substitution occurs through an in-plane approach of the nucleophile to the backside of the C-Cl bond (sigma attack).* Moderately activated this compound: Substitution proceeds via a perpendicular approach of the nucleophile to the plane of the C=C bond (pi attack).

Q7: Can this compound be polymerized?

A7: Yes, this compound can be polymerized to form poly(this compound). [, ]

Q8: How can the tacticity of poly(this compound) be determined?

A8: Advanced NMR techniques, such as 1H/13C/19F triple resonance 3D-NMR, are powerful tools for determining the tacticity of poly(this compound) by resolving and assigning resonances from different stereosequences. [, ]

Q9: What are the advantages of using 19F/13C chemical shift correlation 2D-NMR experiments for characterizing fluoropolymers like poly(this compound-co-isobutylene)?

A9: These experiments provide simplified spectra with enhanced resolution compared to traditional 1H-based techniques due to the large chemical shift dispersion of 19F and 13C nuclei. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。